N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with its target, the bacterial RNAP, by inhibiting its activity . This inhibition disrupts the normal functioning of the RNAP, thereby modulating cellular processes and potentially reducing disease progression.
Biochemical Pathways
The compound’s mode of action affects the transcription process in bacteria, which is a critical part of the central dogma of molecular biology . By inhibiting RNAP, the compound disrupts the transcription of DNA into RNA, which can lead to a decrease in protein synthesis and affect various downstream cellular processes .
Pharmacokinetics
These processes can affect the compound’s bioavailability and efficacy .
Result of Action
The inhibition of RNAP by the compound can lead to various molecular and cellular effects. For instance, it has been shown to display potent antimicrobial activity against certain Gram-positive bacteria . In addition, it can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in water can affect its bioavailability and efficacy. Furthermore, the compound’s stability can impact its long-term effectiveness.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-10-9-14(24-2)11-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMSSVMBWYTLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.